4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Vue d'ensemble

Description

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during peptide synthesis. This compound is valuable due to its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of 4-amino-4-piperidinecarboxylic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The resulting Fmoc-protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like benzotriazol-1-yl-oxytris-pyrrolidino-phosphonium (PyBOP) and 1-hydroxybenzotriazole (HOBt).

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: PyBOP and HOBt in DMF with DIPEA as a base.

Major Products:

Deprotection: 4-amino-4-piperidinecarboxylic acid.

Coupling: Peptides with the desired sequence.

Applications De Recherche Scientifique

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is extensively used in scientific research, particularly in:

Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

Bioconjugation: For the attachment of peptides to other biomolecules or surfaces.

Material Science: In the creation of peptide-based hydrogels for biomedical applications.

Mécanisme D'action

The primary function of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparaison Avec Des Composés Similaires

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Another protected amino acid with a tert-butyloxycarbonyl (Boc) group in addition to the Fmoc group.

Fmoc-protected amino acids: A broad category of amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.

Uniqueness: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperidine ring. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of cyclic peptides and other complex molecules.

Activité Biologique

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

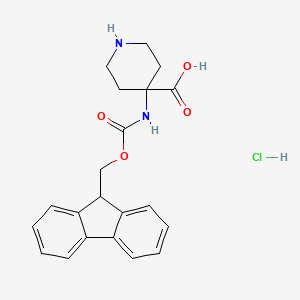

The compound is characterized by the following molecular structure:

- Chemical Formula : C_{17}H_{20}ClN_{2}O_{4}

- Molecular Weight : 348.81 g/mol

The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is evidenced by increased levels of cytochrome C and activation of caspases, which are crucial for programmed cell death.

- Case Study : In a study involving various cancer cell lines, the compound exhibited an IC50 value ranging from 1.0 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.10 µM) .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| BRAF V600E | 0.33 | Doxorubicin: 1.10 |

| LOX-IMVI | 1.05 | Staurosporine: 7.10 |

| HCT116 (Colon) | 2.0 | Control: 5.0 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Study Findings : In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using Fmoc to ensure selective reactions.

- Carboxylation : The piperidine derivative undergoes carboxylation to introduce the carboxylic acid functionality.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt for improved solubility.

Research Applications

The compound's diverse biological activities make it a valuable candidate for drug development in several areas:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for new anticancer agents.

- Antimicrobial Agents : Given its efficacy against various bacterial strains, it could be explored as a basis for developing new antibiotics, especially in light of rising antibiotic resistance.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBFKLWITSYZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647087 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-09-5 | |

| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.